molecular formula C14H22N2O B1328384 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline CAS No. 925920-77-0

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline

Cat. No.: B1328384
CAS No.: 925920-77-0
M. Wt: 234.34 g/mol
InChI Key: UEAXHNYDRAPDOU-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is a chemical compound with the molecular formula C14H22N2O. It is used primarily in biochemical and proteomics research. This compound is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline typically involves the reaction of 2-methyl-4-hydroxyphenylamine with 2-(1-piperidinyl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine
  • 4-[2-(1-Ethyl-piperidin-2-yl)-ethoxy]-phenylamine
  • ETHYL 2-ETHOXY-4- [2- [ [ (1S)-3-METHYL-1- (2-PIPERIDIN-1-YLPHENYL)BUTYL]AMINO]-2-OXOETHYL]BENZOATE

Uniqueness

2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it valuable in various research applications .

Properties

IUPAC Name

2-methyl-4-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAXHNYDRAPDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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